1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Overview
Description
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexanes, which are nitrogen-containing heterocycles. These structures are significant due to their presence in various biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexanes has been approached through various methods. A key strategy involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, which has been shown to yield these compounds in up to 94% . Another method includes a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water, which is noted for its eco-friendliness and high yields . Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes, which share a similar structural motif, has been achieved starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride using a photochemical method followed by several transformation steps .
Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexanes is characterized by a three-membered ring fused to a five-membered ring containing a nitrogen atom. The synthesis of these compounds often involves strategies that allow for the control of stereochemistry, which is crucial for their potential biological activity . The stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, for example, is achieved by suppressing competitive oxygen neighboring group participation .
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexanes can undergo various chemical reactions due to their reactive nature. For instance, they can react with nucleophiles to give azetidin-2-ones, which serve as building blocks for carbapenem nuclei . The reactivity of the C–H bond toward insertion increases with different substituents, which can be exploited to synthesize optically active derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-azabicyclo[3.1.0]hexanes are influenced by their unique bicyclic structure and the substituents attached to the rings. These compounds can be synthesized with different functional groups, such as hydroxy, carboxylic, or amino derivatives, which will affect their solubility, reactivity, and potential biological activity . The presence of the nitrogen atom within the ring system also contributes to their basicity and ability to participate in hydrogen bonding, which can be important for their interaction with biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of various 3-azabicyclo[3.1.0]hexanes, including derivatives similar to 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane, has been explored through various methods. Notably, a synthesis involving 1,5-C–H insertion of cyclopropylmagnesium carbenoids has been developed, yielding these compounds in high yields (Kimura et al., 2015).
Chemical Reactivity : The 1-azabicyclo[3.1.0]hexane structure is key in ficellomycin, a natural product with biological activities. It undergoes guanidyl modification essential for its biological activity, indicating the chemical reactivity and potential for modifications in this compound class (Kurosawa et al., 2020).
Pharmacological Applications
Potential as a Triple Reuptake Inhibitor : Derivatives of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane have been identified as potent and selective triple reuptake inhibitors, showing high in vitro potency and selectivity at serotonin, norepinephrine, and dopamine transporters. Such characteristics suggest their potential use in treating conditions like depression (Micheli et al., 2010).
Antidepressant-like Actions : Specifically, DOV 21,947, a compound closely related to 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane, demonstrates antidepressant-like effects in animal models without significant increases in motor activity. This suggests its potential application in mood disorders treatment (Skolnick et al., 2003).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNRYCSBFHEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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